molecular formula C8H8N3NaO3S B564497 sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate CAS No. 104797-49-1

sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate

Katalognummer: B564497
CAS-Nummer: 104797-49-1
Molekulargewicht: 249.22
InChI-Schlüssel: GYELPRHHAOXYTL-ICSBZGNSSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of isothiocyanates with α-haloketones under basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls by targeting enzymes involved in this process. In cancer research, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Thiazolidinone: Another thiazole derivative with antimicrobial and anticancer properties.

    Thiazole-4-carboxylic acid: Known for its use in medicinal chemistry.

Uniqueness

sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

104797-49-1

Molekularformel

C8H8N3NaO3S

Molekulargewicht

249.22

IUPAC-Name

sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate

InChI

InChI=1S/C8H9N3O3S.Na/c1-2-3-14-7(12)6(11-13)5-4-15-8(9)10-5;/h2,4,13H,1,3H2,(H2,9,10);/q;+1/p-1/b11-6+;

InChI-Schlüssel

GYELPRHHAOXYTL-ICSBZGNSSA-M

SMILES

C=CCOC(=O)C(=N[O-])C1=CSC(=N1)N.[Na+]

Synonyme

(2-Aminothiazol-4-yl)[(Z)-sodiooxyimino]acetic acid allyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.